Benzilyloxypropyldimethylethylammonium chloride
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Overview
Description
Benzilyloxypropyldimethylethylammonium chloride is a quaternary ammonium compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzyl group, an ether linkage, and a quaternary ammonium center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzilyloxypropyldimethylethylammonium chloride typically involves the reaction of benzyl chloride with a tertiary amine, such as dimethylethylamine, in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt. The general reaction scheme is as follows:
- Dissolve dimethylethylamine in a suitable solvent, such as ethanol or dichloromethane.
- Add benzyl chloride dropwise to the solution while maintaining the temperature at around 0-5°C.
- Stir the reaction mixture for several hours at room temperature.
- Isolate the product by filtration and purify it by recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors equipped with efficient mixing and temperature control systems. The process involves the continuous addition of reactants and the removal of by-products to ensure high yield and purity. The use of phase transfer catalysts can enhance the reaction rate and improve the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Benzilyloxypropyldimethylethylammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the quaternary ammonium group to tertiary amines.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are employed.
Major Products Formed
Oxidation: Benzyl alcohol and benzaldehyde.
Reduction: Tertiary amines.
Substitution: Benzyl ethers and other substituted benzyl derivatives.
Scientific Research Applications
Benzilyloxypropyldimethylethylammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between immiscible phases.
Biology: Employed in cell culture studies as a disinfectant and preservative due to its antimicrobial properties.
Medicine: Investigated for its potential use in drug delivery systems and as an active ingredient in antiseptic formulations.
Industry: Utilized in the production of surfactants, emulsifiers, and antistatic agents
Mechanism of Action
The mechanism of action of Benzilyloxypropyldimethylethylammonium chloride involves its interaction with cellular membranes and proteins. The quaternary ammonium group disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. Additionally, the compound can interact with thiol groups in proteins, causing irreversible protein damage through the formation of disulfide bonds .
Comparison with Similar Compounds
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide: Used as a surfactant and antiseptic.
Tetrabutylammonium chloride: Commonly used as a phase transfer catalyst.
Uniqueness
Benzilyloxypropyldimethylethylammonium chloride is unique due to its specific structure, which combines a benzyl group with an ether linkage and a quaternary ammonium center. This unique structure imparts distinct physicochemical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
64048-35-7 |
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Molecular Formula |
C21H28ClNO3 |
Molecular Weight |
377.9 g/mol |
IUPAC Name |
ethyl-[3-(2-hydroxy-2,2-diphenylacetyl)oxypropyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C21H28NO3.ClH/c1-4-22(2,3)16-11-17-25-20(23)21(24,18-12-7-5-8-13-18)19-14-9-6-10-15-19;/h5-10,12-15,24H,4,11,16-17H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
OTJOZBNDDQBXQC-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](C)(C)CCCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.[Cl-] |
Origin of Product |
United States |
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